molecular formula C4H5N3 B029847 Aminopyrazine CAS No. 5049-61-6

Aminopyrazine

Cat. No. B029847
CAS RN: 5049-61-6
M. Wt: 95.1 g/mol
InChI Key: XFTQRUTUGRCSGO-UHFFFAOYSA-N
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Description

Aminopyrazine is a member of pyrazines . It has a molecular formula of C4H5N3 and a molecular weight of 95.10 g/mol . It is also known by other names such as 2-Aminopyrazine, Pyrazine amine, Pyrazinamine .


Synthesis Analysis

Aminopyrazine has been used as a substrate in the four-component synthesis of imidazolidines . There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease .


Molecular Structure Analysis

The IUPAC name for Aminopyrazine is pyrazin-2-amine . The InChI representation is InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H, (H2,5,7) . The Canonical SMILES representation is C1=CN=C (C=N1)N .


Chemical Reactions Analysis

Aminopyrazine has been involved in the synthesis of imidazolidines . Pyrazine nucleoside analogs have been synthesized and reactions of some 5-thio-substituted pyrazines have been studied .


Physical And Chemical Properties Analysis

Aminopyrazine has a molecular weight of 95.1026 . It has a molecular formula of C4H5N3 .

Scientific Research Applications

Synthesis of Favipiravir

Favipiravir, a novel anti-influenza drug, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . This synthesis process consisted of seven steps, highlighted by the novel and efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile . Favipiravir also displays inhibitory activities against a number of other pathogenic RNA viral infections .

Creation of Coordination Polymers

2-Aminopyrazine has been used in the synthesis of new Co(II) and Cu(II) coordination polymers . These polymers were synthesized by slow evaporation of solvent and characterized by IR spectroscopic, elemental, single-crystal X-ray diffraction, and thermal analysis . The aminopyrazine ligand is responsible for the formation of the infinite one-dimensional chain structure .

Raw Material in Imidazolidines Synthesis

2-Aminopyrazine acts as a raw material in a four-component synthesis of imidazolidines . Imidazolidines are a class of organic compounds containing an imidazolidine ring, which have various applications in medicinal chemistry.

Intermediate in Synthetic Chemistry

2-Aminopyrazine is also used as an intermediate in synthetic chemistry . It can be used in the synthesis of a wide range of chemical compounds, contributing to the development of new materials and pharmaceuticals.

Synthesis of Anticancer Complexes

In the search for novel anticancer complexes, transition metal complexes of Schiff base derived from 2-aminopyrazine and salicylaldehyde were successfully synthesized . These complexes have potential applications in the treatment of cancer.

Safety And Hazards

Aminopyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Aminopyrazine has been used in the synthesis of imidazolidines , indicating potential future applications in chemical synthesis. Additionally, pyrazine and phenazine compounds have shown potential therapeutic value, including several clinically used agents , suggesting potential future directions in drug discovery and development.

properties

IUPAC Name

pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTQRUTUGRCSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198510
Record name 2-Aminopyrazine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrazine

CAS RN

5049-61-6
Record name Aminopyrazine
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Record name Pyrazinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of aminopyrazine is C4H5N3. Its molecular weight is 95.10 g/mol.

A: Aminopyrazines are often characterized using techniques like NMR (1H and 13C), IR, and UV-Vis spectroscopy. [, , , ] For instance, the presence of characteristic peaks in the IR spectrum can help identify specific functional groups. []

A: Studies have shown that introducing specific substituents on the aminopyrazine ring, particularly at the 5-position, can significantly influence its potency against targets like Plasmodium falciparum PI4K. [, ] Introducing hydrophilic groups, such as those containing oxygen or nitrogen, can increase aqueous solubility, which is crucial for drug-like properties. [] Additionally, the size and electronic properties of substituents can affect binding affinity and selectivity for specific targets. []

A: Replacing the benzyl group at the 8-position of an imidazopyrazinone ring (related to aminopyrazine) with directly linked aromatic rings increased conjugation and resulted in a red-shifted emission in chemiluminescence studies. [, ]

A: N-alkylated aminopyrazines exhibit a bathochromic shift of approximately 50 nm in both absorption and emission spectra compared to non-alkylated counterparts. This shift is advantageous for enhancing tissue penetration and simplifying detection methods. [, ]

A: Aminopyrazine derivatives have shown promising antitumor activity, particularly as SHP2 inhibitors. [] They have also demonstrated activity against human African trypanosomiasis, both in vitro and in vivo. [] Furthermore, these compounds exhibit antioxidant properties, showing potential for treating conditions related to oxidative stress and inflammation. []

A: Yes, aminopyrazines can be utilized as derivatization reagents for enhancing the detection sensitivity of carbohydrates in mass spectrometry. [, ] They form derivatives with carbohydrates via non-reductive amination, improving ionization efficiency. Notably, aminopyrazine itself can serve as a co-matrix in MALDI-TOF MS, simplifying the analytical workflow. []

A: Aminopyrazines can be synthesized from various starting materials. One approach involves using 2-cyanopyrazine as a precursor and converting it to 2-aminopyrazine through reactions with sodium hypochlorite and alkali. [] Another method involves the reaction of pyrazine 1-oxide with phosphoryl chloride, which can yield both 2-chloropyrazine and 2-aminopyrazine. [] Additionally, multi-step syntheses involving Suzuki-Miyaura cross-coupling reactions can be employed to introduce specific substituents at desired positions of the pyrazine ring. [, ]

A: Aminopyrazines can serve as building blocks for constructing larger heterocyclic systems. For example, they can react with glyoxal derivatives to form bicyclic imidazolopyrazinones or monocyclic N-substituted aminopyrazines. [] Additionally, they can be utilized in multi-step syntheses, often involving ring-closing reactions, to create diverse heterocyclic scaffolds with potential biological activities.

A: Aminopyrazine is a versatile ligand in coordination chemistry due to its ability to bridge metal centers. [, , , , ] It can coordinate through both the pyrazine nitrogen atoms and the amino group. This bridging ability leads to the formation of diverse coordination polymers with intriguing structures and potential applications. [, , ]

A: Aminopyrazine acts as a bridging ligand in dinuclear copper(II) complexes with 1,3-aryl linked bis-beta-diketonato ligands, forming sandwich-like tetranuclear species. [] It also bridges Cu(II) or Zn(II) ions in the presence of dipicolinic acid, resulting in dinuclear complexes. [, ] Additionally, aminopyrazine links HgII cations, forming polymeric chains in the presence of iodide anions. []

A: The stability of aminopyrazine-based materials is highly dependent on their structure and the specific conditions they are subjected to. [] Factors such as temperature, pH, and exposure to light or oxidizing agents can impact their stability. For instance, certain aminopyrazine derivatives undergo thermal degradation through mechanisms like dehydrogenation or elimination reactions. []

ANone: Strategies for enhancing the stability of aminopyrazine derivatives include incorporating stabilizing substituents, developing appropriate formulations (such as encapsulating the compound within a protective matrix), and controlling storage conditions (e.g., storing under inert atmosphere and at low temperatures).

A: Computational chemistry plays a crucial role in aminopyrazine research by providing insights into molecular properties, reactivity, and interactions. [, ] Researchers utilize computational tools for tasks such as:

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